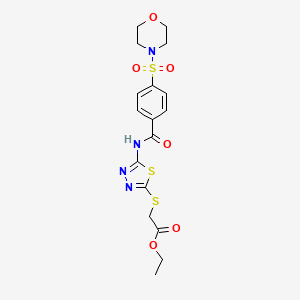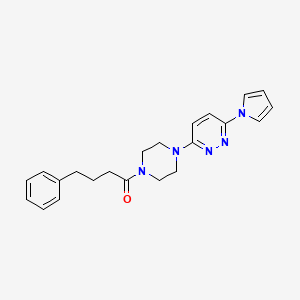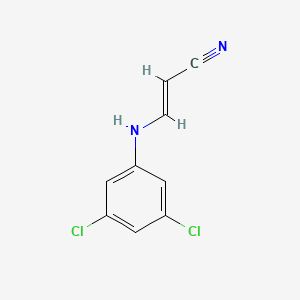![molecular formula C16H21ClN2O5 B2762787 Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate CAS No. 2138167-43-6](/img/structure/B2762787.png)
Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group, a chloro-nitrophenyl group, and an oxane ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions . The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, commonly using a tert-butoxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis.Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis
Tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate involves the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of cardiovascular function.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been found to have cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate is its potent biological activity, which makes it a valuable tool in scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when working with this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate. One potential area of research is the development of new therapeutic agents based on the structure of this compound. Another area of research is the investigation of its potential use in the treatment of viral infections, such as COVID-19. Further studies are also needed to explore the mechanism of action and physiological effects of this compound in more detail.
Conclusion:
In conclusion, this compound is a valuable compound that has been extensively used in scientific research. Its potent biological activity makes it a valuable tool in drug discovery and development. Further research is needed to explore its potential therapeutic applications and to better understand its mechanism of action and physiological effects.
Métodos De Síntesis
The synthesis of tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate involves the reaction of tert-butyl carbamate with 4-(4-chloro-3-nitrophenyl)oxan-4-ol in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism and yields this compound as the final product.
Aplicaciones Científicas De Investigación
Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate has been extensively used in scientific research due to its potent biological activity. It has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes and receptors, making it a valuable tool in drug discovery and development.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5/c1-15(2,3)24-14(20)18-16(6-8-23-9-7-16)11-4-5-12(17)13(10-11)19(21)22/h4-5,10H,6-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDWWCLWZGEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762705.png)
![3-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2762707.png)
![2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2762709.png)

![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2762711.png)

![Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2762714.png)
![4-[(2,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2762717.png)




![2-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2762725.png)

